5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole can be compared with other similar compounds such as:
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chloro and isothiocyanato groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of conductive polymers.
5-Chloro-2,1,3-benzothiadiazole: A closely related compound with a chloro group but without the isothiocyanato group.
Properties
IUPAC Name |
5-chloro-4-isothiocyanato-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S2/c8-4-1-2-5-7(11-13-10-5)6(4)9-3-12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDUWQLCRFHLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.